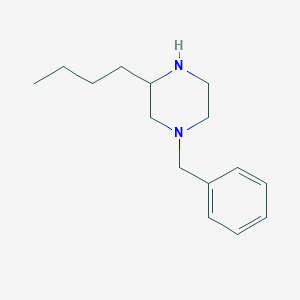

1-Benzyl-3-butylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDITBVSGTNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938657 | |

| Record name | 1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175357-61-6 | |

| Record name | 1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Butylpiperazine and Analogous Piperazine Structures

Established Synthetic Routes for N-Substituted Piperazines

The introduction of substituents onto the nitrogen atoms of the piperazine (B1678402) ring is a common and well-established practice in organic synthesis. mdpi.comnih.gov These methods can be broadly categorized into direct substitution approaches and strategies involving protection and subsequent derivatization.

Direct Mono-N-Substitution Approaches

Direct mono-N-substitution of piperazine presents a challenge due to the competing formation of the symmetrically 1,4-disubstituted product. google.comresearchgate.net To circumvent this, methods have been developed that utilize the in-situ formation of a piperazine-1-ium cation. nih.govmuni.cz This monoprotonated species reacts with electrophilic reagents, such as alkyl halides or Michael acceptors, to yield the desired mono-N-substituted product with high regioselectivity. nih.govmuni.czgoogle.com The protonation of one nitrogen atom effectively acts as a temporary protecting group, reducing its reactivity and preventing disubstitution. nih.govmuni.cz

Another direct approach involves the condensation of diethanolamine (B148213) or its C-alkyl derivatives with a primary alkyl amine in the presence of a dehydration catalyst like alumina-nickel or Raney nickel at elevated temperatures. google.com This method provides a direct route to mono-N-alkyl piperazines.

A patented method describes the direct mono-N-substitution of piperazine by first preparing a piperazine-1-cation, which then reacts with an electrophilic reagent under the catalysis of a d-metal compound, aluminum, or cerium. google.com This process is particularly effective for Michael additions. google.com

| Method | Reagents | Conditions | Key Feature |

| In-situ Cation Formation | Piperazine, Acid (e.g., HCl, Acetic Acid), Electrophile | Varies | Forms piperazine-1-ium cation to prevent disubstitution. nih.govmuni.cz |

| Condensation | Diethanolamine, Primary Alkyl Amine | High Temperature, Dehydration Catalyst | Direct route to mono-N-alkyl piperazines. google.com |

| Catalytic Michael Addition | Piperazine-1-cation, Electrophile | d-metal, Al, or Ce catalyst | High regioselectivity for mono-N-substituted products. google.com |

Strategic Alkylation and Acylation for Piperazine Derivatization

Strategic alkylation and acylation methods are fundamental to the synthesis of N-substituted piperazines. mdpi.comnih.gov These reactions typically involve the nucleophilic attack of the piperazine nitrogen on an electrophilic carbon, such as that in an alkyl halide or an acyl chloride. mdpi.comacs.org

N-alkylation can be achieved through nucleophilic substitution using alkyl chlorides or bromides. mdpi.com Reductive amination and the reduction of carboxamides are also important methods for introducing alkyl groups. mdpi.comnih.gov For instance, the synthesis of 1-benzylpiperazine (B3395278) can be accomplished by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org To avoid the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, a common strategy is to use a protecting group on one of the nitrogen atoms. researchgate.net

Acylation of piperazine is another key derivatization technique. nih.gov Reaction with acyl chlorides or anhydrides introduces an acyl group onto the piperazine nitrogen. muni.cz These acylated piperazines can serve as intermediates for further functionalization.

| Reaction Type | Electrophile | Key Features |

| N-Alkylation | Alkyl Halides, Sulfonates | Can lead to mono- or di-substitution. mdpi.com |

| Reductive Amination | Aldehydes, Ketones | Forms a C-N bond via an imine intermediate. mdpi.comnih.gov |

| Acylation | Acyl Chlorides, Anhydrides | Introduces an acyl group, often used for protection or further modification. muni.cznih.gov |

| Benzylation | Benzyl Chloride | A common method for introducing a benzyl protecting group. orgsyn.org |

Stereoselective Synthesis of Chiral Substituted Piperazines

The synthesis of chiral piperazines with defined stereochemistry is of great importance, as the stereoisomers of a drug can exhibit significantly different biological activities. researchgate.netingentaconnect.com Several strategies have been developed to control the stereochemistry of substituents on the piperazine ring.

Utilization of Optically Pure Amino Acid Precursors

A widely used and effective strategy for the synthesis of enantiomerically pure substituted piperazines is the use of optically pure amino acids as starting materials. researchgate.netingentaconnect.comacs.orgresearchgate.netresearchgate.netmdpi.comfigshare.comrsc.orgrsc.orgucla.edu This "chiral pool" approach leverages the inherent stereochemistry of the amino acid to control the stereochemistry of the final piperazine product. researchgate.netingentaconnect.com

In a typical synthetic sequence, an α-amino acid is converted into a chiral 1,2-diamine intermediate. researchgate.netmdpi.comrsc.org This diamine can then undergo cyclization to form the piperazine ring. researchgate.netmdpi.com For example, a six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Similarly, 6-substituted piperazine-2-acetic acid esters have been synthesized from chiral amino acids in a four-step process. figshare.com These methods allow for the creation of a diverse library of chiral piperazine building blocks. acs.orgresearchgate.netfigshare.com

| Target Piperazine | Key Intermediate | Number of Steps | Reference |

| 2,3-Substituted Piperazine Acetic Acid Esters | Chiral 1,2-Diamine | 5 | mdpi.com |

| 5-Substituted Piperazine-2-Acetic Acid Esters | Chiral Amino Acid | 6 | acs.org |

| 6-Substituted Piperazine-2-Acetic Acid Esters | Chiral Amino Acid | 4 | figshare.com |

| 2-Substituted Piperazines | Orthogonally Bis-protected Chiral 1,2-Diamine | 4 | rsc.org |

Enantiomerically Pure Intermediate-Based Methodologies

The use of enantiomerically pure intermediates is another cornerstone of stereoselective piperazine synthesis. researchgate.netrsc.org These intermediates, often derived from chiral starting materials like amino acids, guide the stereochemical outcome of subsequent reactions.

One such methodology involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by a Fukuyama-Mitsunobu cyclization. researchgate.net This sequence leads to optically pure N-Boc- or N-Ns-protected piperazines. researchgate.net Another approach utilizes an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This key transformation has been successfully applied to the synthesis of chiral 2-substituted piperazines on a multigram scale. rsc.org

Furthermore, the reduction of norephedrine-derived bisoxazolidines with reagents like LiAlD4 or BD3·THF has been employed to produce stereoselectively deuterated chiral N,N'-substituted piperazines. thieme-connect.com This method allows for the controlled introduction of deuterium (B1214612) atoms at specific positions on the piperazine ring with trans stereoselectivity. thieme-connect.com

Advanced Reaction Mechanisms for Piperazine Ring Formation

Recent advances in synthetic organic chemistry have led to the development of novel and efficient methods for constructing the piperazine ring. These advanced reaction mechanisms often involve transition metal catalysis or photocatalysis, enabling the synthesis of highly substituted piperazines with excellent control over regio- and stereochemistry. beilstein-journals.orgorganic-chemistry.orgacs.org

A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines. acs.org This reaction proceeds under mild conditions and tolerates a wide range of substituents on both the diamine and the propargyl carbonate. acs.org Another palladium-catalyzed method involves the aerobic oxidative cyclization of alkenes, which can be used to synthesize various nitrogen heterocycles, including piperazines. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis. beilstein-journals.org For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes yields 2-substituted piperazines under mild conditions. organic-chemistry.org

A conceptually different strategy involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to afford the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, providing a straightforward way to modify the structure of bioactive molecules. nih.gov

| Reaction Type | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Decarboxylative Cyclization | Palladium Catalyst | Modular synthesis of highly substituted piperazines. acs.org |

| Palladium-Catalyzed Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Synthesis of various nitrogen heterocycles. organic-chemistry.org |

| Visible-Light-Promoted Decarboxylative Annulation | Iridium-based Photoredox Catalyst | Mild conditions for the synthesis of 2-substituted piperazines. organic-chemistry.org |

| Reductive Cyclization of Dioximes | Catalytic Hydrogenation (e.g., Pd/C) | Stereoselective formation of the piperazine ring from primary amines. nih.gov |

Palladium-Catalyzed Cyclization and Amination Protocols

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted piperazines, offering mild reaction conditions and high degrees of control. acs.orgnih.gov A notable strategy involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which provides a modular route to highly substituted piperazine structures with excellent regio- and stereochemical control. acs.orgnih.govorganic-chemistry.org

This process typically involves the reaction of a suitably protected diamine with a substituted propargyl carbonate in the presence of a palladium(0) catalyst and a phosphine (B1218219) ligand. acs.orgnih.gov The reaction proceeds rapidly, often at room temperature, to afford the desired piperazine derivative in high yields. acs.orgnih.gov For the synthesis of a 3-butylpiperazine precursor, a diamine such as a protected 1,2-diaminopropane (B80664) could be reacted with a propargyl carbonate bearing a propyl group. Subsequent N-benzylation would yield the target compound.

Researchers have demonstrated that this method is robust, with various phosphine ligands proving effective and catalyst loadings as low as 1-3 mol% being sufficient for high conversion. acs.orgnih.gov The reaction tolerates a range of substituents on both the diamine and the propargyl carbonate, highlighting its versatility. nih.gov

Table 1: Palladium-Catalyzed Piperazine Synthesis

| Bis-nucleophile | Propargyl Component | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| N,N'-Ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 3 mol% Pd₂(dba)₃, 6 mol% DPEphos | 98% | acs.orgnih.gov |

| N,N'-Ditosyl-1,2-propanediamine | BOC-propargyl alcohol | 3 mol% Pd₂(dba)₃, 6 mol% DPEphos | 92% (4:1 regioisomeric ratio) | nih.gov |

Another significant palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This method allows for the efficient synthesis of chiral piperazin-2-ones, which are valuable intermediates that can be reduced to form chiral piperazines. dicp.ac.cn The hydrogenation of 5,6-disubstituted pyrazin-2-ols using a palladium catalyst can yield piperazin-2-ones with high yields and enantioselectivities. dicp.ac.cn Subsequent reduction of the amide functionality, for instance with lithium aluminum hydride (LiAlH₄), provides access to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cn

Intramolecular Hydroamination and Aza-Michael Addition Transformations

Intramolecular hydroamination represents another key strategy for constructing the piperazine ring. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported for the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov This method involves the cyclization of an aminoalkene precursor, which can be synthesized from chiral starting materials like amino acids. organic-chemistry.orgnih.gov The use of a base-free palladium catalyst, such as Pd(DMSO)₂(TFA)₂, can facilitate Wacker-type aerobic oxidative cyclization to form the six-membered heterocycle. organic-chemistry.org The stereochemistry of the final product is often controlled by the chirality of the starting material, leading to trans-disubstituted piperazines. nih.gov

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction utilized in the synthesis of nitrogen heterocycles, including piperidines and piperazines. georgiasouthern.edumdpi.com Intramolecular versions of this reaction are particularly powerful for ring construction. researchgate.net For instance, a divergent synthesis can produce either cis- or trans-2,5-disubstituted piperazines from a common homochiral amino alcohol precursor through a diastereoselective intramolecular aza-Michael reaction. nih.gov This approach offers a high degree of stereochemical control, crucial for creating specific isomers of biologically active molecules. nih.gov

These transformations are valuable for creating complex piperazine structures that would be challenging to assemble through intermolecular routes. The choice of catalyst and reaction conditions can direct the stereochemical outcome of the cyclization. nih.govmdpi.com

Synthetic Strategies for Tailoring 1-Benzyl-3-butylpiperazine Analogs

The modification of the this compound scaffold can be achieved through various synthetic strategies to explore structure-activity relationships. These modifications typically involve N-alkylation, N-acylation, or functionalization of the aromatic ring.

N-alkylation is a common method for introducing diverse substituents onto the piperazine nitrogen atoms. mdpi.com For a pre-formed 3-butylpiperazine, N-benzylation can be accomplished by reacting it with various benzyl halides (e.g., benzyl bromide) or through reductive amination with benzaldehyde. mdpi.comnih.gov This latter method involves the formation of an iminium ion intermediate followed by reduction, often using agents like sodium triacetoxyborohydride. mdpi.com These methods allow for the introduction of a wide array of substituted benzyl groups to create a library of analogs. nih.gov

Table 2: Common Reactions for Piperazine Analog Synthesis

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| N-Alkylation | Substituted Benzyl Bromide, Base (e.g., K₂CO₃, Cs₂CO₃) | Introduce diverse benzyl groups at the N1 position. | mdpi.comnih.gov |

| Reductive Amination | Substituted Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Introduce diverse benzyl groups at the N1 position. | mdpi.com |

| Amidation | Carboxylic Acids, Coupling Agents (e.g., EDCI, HOBt) | Attach various acyl groups to the N4 position. | nih.gov |

| Nucleophilic Substitution | tert-butyl piperazine-1-carboxylate, Alkyl Halides | Build substituted piperazine intermediates for further elaboration. | nih.govunimi.it |

Furthermore, the secondary amine of a this compound can be functionalized. For example, amidation reactions with various carboxylic acids using standard peptide coupling reagents (like EDCI and HOBt) can furnish a series of N-acyl analogs. nih.gov This allows for the exploration of different functionalities at the N4 position.

The synthesis can also begin from a protected piperazine, such as mono-Boc-protected piperazine. nih.govnih.gov This allows for sequential and controlled functionalization of the two nitrogen atoms. For instance, the free secondary amine can be alkylated or acylated first, followed by deprotection of the Boc group and subsequent functionalization of the other nitrogen. nih.gov This stepwise approach provides a high degree of flexibility in the synthesis of unsymmetrically substituted piperazine analogs. thieme-connect.com

Advanced Analytical Techniques for Characterization and Quantification in Piperazine Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural determination of novel compounds. By interacting with molecules in various ways, these techniques provide detailed information about the atomic composition and bonding arrangement of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific NMR data for 1-Benzyl-3-butylpiperazine is not readily found, analysis of the closely related 1-Benzylpiperazine (B3395278) provides insight into the expected spectral features. For this compound, one would anticipate additional signals in the aliphatic region corresponding to the butyl group's protons and carbons.

¹H NMR: In a ¹H NMR spectrum of 1-Benzylpiperazine, distinct signals corresponding to the protons of the benzyl (B1604629) group and the piperazine (B1678402) ring are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom show a singlet at approximately 3.5 ppm. The protons on the piperazine ring usually appear as multiplets around 2.4 and 2.9 ppm. For this compound, additional signals for the butyl group would be expected, including a triplet for the terminal methyl group (CH₃) around 0.9 ppm and multiplets for the methylene (B1212753) groups (CH₂) between 1.2 and 2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum of 1-Benzylpiperazine shows characteristic peaks for the benzyl and piperazine carbons. The aromatic carbons of the benzyl group resonate between 127 and 138 ppm, while the benzylic carbon is observed around 63 ppm. The piperazine ring carbons typically appear in the 46-54 ppm range. For this compound, additional peaks for the four carbons of the butyl group would be present in the aliphatic region of the spectrum (approximately 14-40 ppm).

Table 1: Illustrative ¹H and ¹³C NMR Data for 1-Benzylpiperazine (BZP) in CDCl₃ (Note: This data is for 1-Benzylpiperazine and is used to illustrate the expected regions for the signals of this compound)

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Benzyl) | 7.25 - 7.35 (m, 5H) | 127.1, 128.2, 129.2 |

| Aromatic C (Benzyl) | - | 138.1 |

| Benzylic CH₂ | 3.51 (s, 2H) | 63.3 |

| Piperazine CH₂ (C2, C6) | 2.44 (t, 4H) | 53.2 |

| Piperazine CH₂ (C3, C5) | 2.91 (t, 4H) | 46.1 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a piperazine derivative will exhibit characteristic absorption bands.

For a compound like this compound, the spectrum would be expected to show:

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹, characteristic of the benzyl group.

C-H stretching (aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ region from the piperazine and butyl groups.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region due to the benzene (B151609) ring.

C-N stretching: Vibrations typically observed in the 1000-1250 cm⁻¹ range.

While a specific spectrum for this compound is not available, the data for 1-Benzylpiperazine illustrates these key features.

Table 2: Illustrative FTIR Data for 1-Benzylpiperazine (BZP) (Note: This data is for 1-Benzylpiperazine and is used to illustrate the expected absorption bands for this compound)

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3020 - 3080 |

| Aliphatic C-H | Stretching | 2800 - 2980 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1100 - 1250 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mode, the molecule is fragmented, producing a unique mass spectrum.

The molecular weight of this compound (C₁₅H₂₄N₂) is 232.36 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 232. The most prominent peak in the mass spectrum of many benzylpiperazines is often the benzyl cation or a related fragment at m/z 91, resulting from the cleavage of the bond between the benzyl group and the piperazine ring. Other significant fragments would arise from the loss of the butyl group and the fragmentation of the piperazine ring itself.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 232 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₄H₉]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Chromatographic Separation and Quantification Protocols

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like piperazine derivatives. Current time information in Bangalore, IN. In many forensic and clinical applications, GC-MS is a standard method for the detection and quantification of designer piperazines in various biological samples.

A typical GC-MS method involves injecting the sample onto a capillary column (e.g., a DB-5ms column), where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection. The resulting chromatogram shows peaks corresponding to each compound, and the mass spectrum of each peak allows for its identification. For quantification, specific ions characteristic of the target molecule are monitored (Selected Ion Monitoring, SIM). Current time information in Bangalore, IN.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing spectral information that can aid in peak identification. Further coupling with a Mass Spectrometer (LC-MS) provides highly sensitive and specific detection, making it a powerful tool for the analysis of piperazines in complex mixtures. Current time information in Bangalore, IN.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient of the organic solvent is adjusted to achieve optimal separation. The DAD would detect the aromatic benzyl group, while the MS detector would provide confirmation of the molecular weight and could be used for highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the trace analysis of organic molecules, including piperazine derivatives. rsc.org This powerful combination leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting minute quantities of substances in complex mixtures. rsc.org For piperazine compounds, LC-MS methods are frequently developed to achieve qualitative identification and ensure reproducible quantification. mdpi.com

The sensitivity of an LC-MS method is paramount for trace analysis, characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. qascf.com For piperazine derivatives, LC-MS methods have been developed that can detect concentrations at the nanogram (ng) or even picogram (pg) level. mdpi.com The use of tandem mass spectrometry (LC-MS/MS) further enhances sensitivity and selectivity. d-nb.info In LC-MS/MS, specific precursor ions are selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). mdpi.com This technique minimizes matrix interference and allows for highly confident identification and quantification at trace levels. d-nb.infomdpi.com

A typical LC-MS/MS method for piperazine analysis involves chromatographic separation on a reverse-phase column (like a C18 column) followed by detection using a triple quadrupole mass spectrometer. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile. nih.gov Optimization of MS parameters, such as ion spray voltage, desolvation temperature, and collision energies for MRM transitions, is crucial for achieving the highest sensitivity. d-nb.infomdpi.com For instance, a rapid LC-MS method for detecting various piperazine derivatives was developed with a total run time of 15 minutes, identifying analytes based on their precursor ion, at least two product ions, and retention time. mdpi.com

Table 1: Example LC-MS/MS Method Parameters for Piperazine Derivative Analysis This table is a composite representation based on typical parameters found in the literature.

| Parameter | Value/Condition | Source(s) |

| LC System | High-Performance Liquid Chromatography (HPLC) | rsc.org |

| Column | C18 Reverse-Phase | nih.gov |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govlcms.cz |

| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | d-nb.info |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | d-nb.infomdpi.com |

| Analysis Time | ~15 minutes | mdpi.commdpi.com |

Method Validation and Reproducibility in Analytical Quantification

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. eurachem.org For the quantification of this compound, a thoroughly validated method ensures that the results are reliable, reproducible, and accurate. eurachem.orgnih.gov Validation involves evaluating several performance characteristics according to established guidelines. europa.eu

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu In LC-MS, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. mdpi.com

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. jocpr.com This is typically evaluated by analyzing a series of standards over a specified concentration range. jocpr.com For piperazine derivatives, linearity is often confirmed with a coefficient of determination (R²) value greater than 0.99. mdpi.comnih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. jocpr.com Recoveries are typically expected to be within a range of 80-120%. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov For piperazine analysis, intraday RSDs are often required to be below 5%, and interday RSDs below 10-15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): As described previously, these parameters define the sensitivity of the method. qascf.comjocpr.com

The use of stable isotopically labeled (SIL) internal standards, such as deuterated analogs (e.g., BZP-D7), is highly recommended in quantitative LC-MS analysis. mdpi.commdpi.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. europa.eu They compensate for variations in sample preparation and matrix effects, leading to higher accuracy and reproducibility. mdpi.comeuropa.eu

Table 2: Example Validation Results for a Quantitative LC-MS Method for Piperazine Analogs This table presents a summary of typical validation data reported in scientific literature.

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Source(s) |

| Linearity (R²) | > 0.99 | 0.990 - 0.999 | mdpi.comnih.gov |

| Range | LOQ to 150% of target concentration | 5 - 50 ng/mL | nih.govjocpr.com |

| Accuracy (% Recovery) | 80 - 120% | 90.3% - 108.5% | nih.govjocpr.com |

| Repeatability (Intra-day RSD) | < 15% (often < 5%) | < 5% | nih.gov |

| Intermediate Precision (Inter-day RSD) | < 15% (often < 10%) | < 10% | nih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | ~0.5 - 1.0 ng/mL | mdpi.comqascf.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | ~1.8 - 5.0 ng/mL | mdpi.comqascf.comnih.gov |

Specialized Analytical Approaches (e.g., Capillary Electrophoresis, Isotope Ratio Mass Spectrometry)

Beyond standard LC-MS techniques, more specialized methods can provide unique information about piperazine compounds.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. sebia.com The separation occurs inside a narrow fused-silica capillary, which allows for high efficiency, rapid analysis, and minimal sample consumption. chromatographyonline.commdpi.com CE is particularly well-suited for the analysis of charged molecules like piperazine derivatives, which are basic compounds. preprints.org The technique offers dynamic separation with high resolution and can quantify small molecules. sebia.com Its ability to separate analytes in complex matrices makes it a valuable tool for trace analysis, such as detecting inorganic ions from explosive residues or analyzing DNA fragments. nih.govnist.gov While less common than LC-MS for routine quantification of piperazines, its different separation mechanism provides a powerful orthogonal technique for method validation and confirmatory analysis. unodc.org

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. researchgate.net This isotopic signature can act as a fingerprint, providing information about the origin and synthetic pathway of a chemical compound. researchgate.net In the context of piperazine research, IRMS has been used to analyze seized tablets containing 1-benzylpiperazine (BZP). researchgate.net By coupling High-Performance Liquid Chromatography (HPLC) for isolation with IRMS for analysis, researchers can measure the δ¹³C and δ¹⁵N values of the piperazine analogs. researchgate.net Statistical analysis of this isotopic data can help determine if different batches of a substance share a common manufacturing source, an application unattainable through conventional chemical analysis alone. researchgate.net The use of deuterium-labeled internal standards also relies on the principles of mass spectrometry to differentiate between the labeled and unlabeled compound, which is a form of isotopic analysis.

Computational Chemistry and Structural Analysis of Piperazine Scaffolds

Quantum Chemical Calculations in Piperazine (B1678402) Derivative Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For piperazine derivatives, these calculations elucidate electronic structure, stability, and reactivity, which are critical determinants of their biological activity. jksus.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. scispace.com It is widely applied to piperazine derivatives to predict their geometry, electronic distribution, and chemical reactivity. researchgate.netmdpi.com

DFT studies typically involve optimizing the molecular structure to find the lowest energy conformation. jddtonline.info From this optimized geometry, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. jddtonline.info For aryl sulfonyl piperazine derivatives, DFT calculations have been used to determine that the reactivity and softness of the compounds can be predicted, indicating which derivatives may be more reactive. researchgate.netjddtonline.info

Another significant application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netjddtonline.info In studies of aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is often localized on sulfamide (B24259) groups, while positive potential is found on hydrogen atoms. researchgate.net This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are essential for a drug's interaction with its biological target. jksus.org

| Parameter | Description | Typical Finding for Piperazine Derivatives | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Calculated to predict ionization potential and reactivity. | jddtonline.info |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Calculated to predict electron affinity and reactivity. | jddtonline.info |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | A smaller gap often correlates with higher chemical reactivity. | jddtonline.info |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. | Negative potentials are often located on heteroatoms (N, O), guiding interaction predictions. | researchgate.net |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling, particularly docking, is a cornerstone of modern drug discovery. It computationally simulates the interaction between a small molecule (ligand), such as 1-Benzyl-3-butylpiperazine, and a macromolecular target, typically a protein or nucleic acid. researchgate.net This approach is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process generates a "binding score," which estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable protein-ligand complex.

For piperazine derivatives, docking studies have been successfully employed to predict their interactions with a wide array of biological targets. For instance, various piperazine derivatives have been docked into the active sites of enzymes like acetylcholinesterase and carbonic anhydrase (CAIX), as well as receptors like the histamine (B1213489) H3 and sigma-1 (σ1) receptors. researchgate.netacs.orgnih.govmdpi.com These studies help identify key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between the piperazine nitrogens or other functional groups and polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and butyl groups of this compound would be expected to form significant hydrophobic interactions with nonpolar pockets in a binding site.

π-π Stacking: The aromatic benzyl group can interact favorably with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein target. nih.gov

Beyond predicting affinity, docking reveals the specific binding mode of a ligand. nih.gov It shows how the molecule orients itself to fit within the geometric and chemical constraints of the active site. nih.gov For example, studies on piperazine-urea derivatives targeting the MLLT1 YEATS domain showed that the piperazine moiety could be accommodated within specific cavities, demonstrating the plasticity of the protein's binding pocket. nih.gov Similarly, docking of piperazine derivatives into the HIV-1 gp120 protein helped rationalize their inhibitory activity by showing how they fit into the conserved binding site. nih.gov

For this compound, docking studies would be essential to hypothesize its potential biological targets. By screening it against various known protein structures, researchers could identify proteins where it exhibits a favorable binding energy and a plausible binding mode, thus guiding experimental validation.

| Piperazine Derivative Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 1,4-di (aryl/heteroaryl) substituted piperazines | Mtb RNAP | Hydrogen bonding with ASN-493 residue. | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyls | Carbonic Anhydrase IX (CAIX) | Interactions within the enzyme active site. | mdpi.com |

| Piperazine derivatives | Histamine H3 / Sigma-1 Receptors | Interactions with key residues to explain dual activity. | acs.orgnih.gov |

| Piperazine derivatives | HIV-1 gp120 | Binding within the CD4 binding site. | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a realistic representation of the molecule's behavior in a simulated biological environment (e.g., in water or a lipid bilayer). nih.govmdpi.com

MD simulations are crucial for assessing the stability of a predicted docking pose. mdpi.com By simulating the protein-ligand complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts to other conformations. nih.govacs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored; a stable RMSD value over time suggests the complex has reached equilibrium and the binding is stable. mdpi.comnih.gov

Furthermore, MD simulations are invaluable for studying the conformational flexibility of piperazine derivatives. nih.gov The piperazine ring typically exists in a chair conformation, but it can undergo conformational changes. researchgate.net MD simulations can explore these changes and the flexibility of substituents like the benzyl and butyl groups. Research on piperazine derivatives as HIV-1 inhibitors highlighted that the conformational adaptability of the ligands upon binding to the gp120 protein was a more critical factor for their inhibitory activity than previously assumed. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological or physicochemical properties of compounds can be correlated with numerical values that describe their chemical structure, known as molecular descriptors. mdpi.com These models are invaluable in drug discovery for predicting the activity of new compounds, thereby saving time and resources. mdpi.com

A critical step in QSAR modeling is the calculation of various physicochemical descriptors and correlating them with the biological activity of the compounds. These descriptors quantify different aspects of the molecular structure. For a hypothetical QSAR study of this compound and its analogs, a range of descriptors would be calculated to build a predictive model.

Research on various piperazine derivatives has identified several key molecular descriptors that often show a significant correlation with biological activity. These include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrophilicity index (ω). These descriptors provide insight into the molecule's reactivity and ability to participate in electronic interactions.

Topological Descriptors: Like the topological polar surface area (PSA), which is crucial for predicting a drug's transport properties, including cell permeability.

Thermodynamic Descriptors: For instance, aqueous solubility (Log S), which is a critical factor in a drug's bioavailability.

Steric/Size-Related Descriptors: Molar refractivity (MR) and molecular volume, which relate to the size and polarizability of the molecule and its ability to fit into a biological target.

The following table illustrates the types of physicochemical descriptors that would be correlated with biological activity in a QSAR study of piperazine derivatives.

| Descriptor Category | Example Descriptors | Potential Influence on Biological Activity |

| Electronic | HOMO/LUMO Energy, Electrophilicity Index (ω) | Governs molecular reactivity and interaction with biological targets. |

| Topological | Topological Polar Surface Area (PSA) | Affects membrane permeability and oral bioavailability. |

| Thermodynamic | Aqueous Solubility (Log S) | Influences absorption and distribution in the body. |

| Steric | Molar Refractivity (MR), Molecular Volume | Determines the fit of the molecule into a receptor's binding site. |

This table is illustrative and based on general QSAR principles for piperazine scaffolds.

In a typical study, a series of analogs of this compound would be synthesized, and their biological activity (e.g., IC50 values) would be experimentally determined. Statistical methods, such as multiple linear regression (MLR), would then be employed to find the best correlation between the calculated descriptors and the observed activity.

The Structure-Activity Relationship (SAR) of a series of compounds is often rationalized by considering the influence of electronic, steric, and lipophilic properties of different substituents. In the context of this compound, modifications could be made to the benzyl group, the butyl group, or the piperazine ring itself to probe these effects.

Electronic Parameters: These parameters describe the influence of a substituent on the electron distribution in the rest of the molecule. The Hammett constant (σ) is a classic example used to quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. For the benzyl group of this compound, introducing substituents with different Hammett values would modulate the electronic properties and could impact interactions with a biological target. For instance, studies on other piperazine derivatives have shown that electron-withdrawing groups can influence antimycobacterial activity.

Steric Parameters: These parameters relate to the size and shape of the substituents. They are crucial for determining how well a molecule can fit into a receptor or an enzyme's active site. Sterimol parameters are a sophisticated set of descriptors that define the dimensions of a substituent in several directions. In the case of this compound, the size of the butyl group (e.g., replacing it with smaller or larger alkyl chains) would directly impact the steric profile of the molecule. The steric bulk of substituents on the piperazine ring has been shown to be a key factor in the activity of some piperazine-based agents. nih.gov

The table below provides examples of parameters used to analyze these three key properties in SAR studies of piperazine analogs.

| Parameter Type | Example Parameter | Property Measured | Relevance to this compound |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of substituents. | Substituents on the benzyl ring could alter target binding affinity. |

| Steric | Sterimol Parameters (L, B1, B5) | Size and shape of substituents. | The bulk of the butyl group and benzyl ring influences the fit in a receptor. |

| Lipophilic | Partition Coefficient (logP), Hydrophobic Constant (π) | Affinity for lipid-like environments. | Affects membrane permeability and pharmacokinetic properties. |

This table is illustrative and based on general SAR principles for piperazine scaffolds.

Structure Activity Relationship Sar Investigations of N Substituted Piperazine Derivatives

Influence of N-Substitution on Pharmacological Activity Profiles

The pharmacological profile of a piperazine (B1678402) derivative is profoundly dictated by the nature of the substituents on its nitrogen atoms. The six-membered ring containing two opposing nitrogen atoms provides a versatile and structurally rigid core. researchgate.net These nitrogen sites can serve as hydrogen bond acceptors and can be protonated under physiological conditions, which often enhances water solubility and bioavailability. nih.gov The type of group attached—whether aromatic, aliphatic, or heterocyclic—directly modulates the molecule's interaction with target receptors, transporters, and enzymes. researchgate.net

Impact of Benzyl (B1604629) and Butyl Moiety Orientations on Activity

The specific three-dimensional arrangement of the benzyl and butyl groups relative to the piperazine core is critical for determining biological activity.

The N-benzyl group is a common feature in psychoactive piperazine derivatives. researchgate.net Studies on N-benzylpiperazine (BZP) and its analogs show that this moiety plays a key role in interactions with central nervous system targets. nih.gov The orientation of the benzyl group's phenyl ring relative to the piperazine ring can significantly affect binding affinity. mdpi.com It is hypothesized to fit into hydrophobic pockets within receptor binding sites, with its aromatic face potentially forming edge-to-face aromatic interactions with phenylalanine or tyrosine residues. researchgate.net The flexibility of the methylene (B1212753) linker allows the phenyl ring to adopt an optimal conformation for binding.

The C3-butyl group introduces a significant structural and conformational constraint. While over 80% of piperazine-containing pharmaceuticals feature substitutions only at the nitrogen atoms, substitution on the carbon framework is a key strategy for developing novel molecular entities. nih.govresearchwithnj.com The butyl group at the C3 position serves several functions:

It adds a significant hydrophobic element, which can interact with non-polar regions of a binding site.

Its placement adjacent to the N1-benzyl group creates steric hindrance that influences the preferred conformation (orientation) of the benzyl substituent.

It makes the molecule chiral, introducing stereochemical considerations that are crucial for selective receptor engagement.

Stereochemical Considerations in Piperazine SAR

The introduction of a butyl substituent at the C3 position of the piperazine ring renders 1-Benzyl-3-butylpiperazine a chiral molecule, existing as two distinct enantiomers: (R)- and (S)-1-Benzyl-3-butylpiperazine. This chirality is a critical factor in its structure-activity relationship. Biological targets such as receptors and enzymes are themselves chiral, meaning they can differentiate between enantiomers. researchgate.net

This stereoselectivity can manifest in several ways:

Eutomer/Distomer Activity: One enantiomer (the eutomer) may be significantly more potent or have a higher affinity for the target than the other (the distomer).

Different Activity Profiles: The two enantiomers might interact with different receptors or have qualitatively different pharmacological effects.

Metabolic Differences: The enantiomers may be metabolized at different rates or through different pathways.

For example, studies on other chiral 3-substituted piperazines and related heterocycles have demonstrated that enantiomers can exhibit markedly different binding affinities and functional activities at their targets. nih.gov The (R) and (S) configurations will orient the butyl chain in different spatial directions, which can dramatically alter how the molecule fits into a precisely shaped receptor binding site. Therefore, the stereoselective synthesis and evaluation of each individual enantiomer are essential for fully understanding the SAR and optimizing the therapeutic potential of such compounds. nih.govresearchgate.net

Rational Design through Modifications on the Piperazine Ring System

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their biological targets. nih.gov For piperazine derivatives, this has traditionally focused on modifying the N1 and N4 positions. However, modern approaches increasingly involve modifications to the carbon skeleton of the piperazine ring to explore new chemical space and achieve greater target selectivity. nih.govnih.gov

Exploration of C-H Functionalization for Novel SAR Insights

A significant challenge in piperazine chemistry has been the selective functionalization of the carbon atoms of the ring. nih.gov Direct C-H functionalization has emerged as a powerful synthetic tool to overcome this limitation. nih.gov This strategy allows for the direct conversion of a C-H bond on the piperazine ring into a new C-C or C-heteroatom bond, providing access to novel analogs that were previously difficult to synthesize. mdpi.com

The application of C-H functionalization offers several advantages for SAR studies:

Late-Stage Modification: It enables the modification of complex, pre-existing piperazine scaffolds, allowing for the rapid generation of a library of analogs from a common intermediate.

Access to Novel Structures: It allows for the introduction of substituents at the C2, C3, C5, and C6 positions, providing new opportunities to probe receptor interactions. semanticscholar.org

Enhanced Specificity: By adding functional groups at specific carbon positions, it is possible to design ligands that interact with unique sub-pockets in a receptor, potentially leading to higher selectivity and reduced off-target effects.

For a molecule like this compound, C-H functionalization could be used to further modify the butyl chain or add substituents to other positions on the piperazine ring, thereby generating precise SAR data to guide further optimization.

Advanced Ligand Design Principles Derived from SAR Data

The cumulative SAR data from studies on substituted piperazines allows for the formulation of advanced principles for ligand design. A key concept is the development of "bitopic" or "bivalent" ligands, particularly for G protein-coupled receptors (GPCRs). mdpi.com These ligands possess two distinct pharmacophores connected by a linker, enabling them to simultaneously engage with the primary (orthosteric) binding pocket and a secondary, often allosteric, binding site on the receptor. mdpi.com

The piperazine scaffold is ideally suited for this purpose. In the case of this compound, the molecule can be conceptualized as follows:

The protonated nitrogen and the N-benzyl group could interact with the highly conserved orthosteric binding pocket, which is the primary site for the endogenous ligand.

The C3-butyl group, extending from the piperazine core, could be oriented to probe a less-conserved secondary binding pocket located in the extracellular vestibule of the receptor. mdpi.com

Interactions with this secondary pocket can modulate the ligand's affinity, selectivity, and functional activity, potentially leading to "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another. mdpi.com A deep understanding of the SAR—knowing precisely which substitutions, in which stereochemical orientation, lead to desired effects—is the foundation for the rational design of such sophisticated, pathway-selective drugs. fu-berlin.de

Mechanistic Investigations of Piperazine Derivatives at Molecular and Cellular Levels

Interactions with Neurotransmitter Receptors and Transporters

The neuropharmacological profile of piperazine (B1678402) derivatives is complex, involving interactions with a wide array of central nervous system targets. Research into these interactions has revealed that subtle structural modifications to the piperazine scaffold can dramatically alter binding affinities and functional activities at various receptors and transporters. This section will delve into the mechanistic investigations of 1-benzyl-3-butylpiperazine and its analogs, focusing on their engagement with key neurotransmitter systems.

Serotonergic Receptor and Transporter Engagement

The serotonergic system, which includes a variety of receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin (B10506) transporter (SERT), is a critical modulator of mood, cognition, and other physiological processes. nih.govfrontiersin.orgnews-medical.net Many psychoactive compounds, including some piperazine derivatives, exert their effects through interaction with this system. nih.govnih.gov For instance, certain 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives have been designed as dual-action agents targeting both 5-HT1A serotonin receptors and the serotonin transporter, with the goal of achieving a more rapid and effective antidepressant response. researchgate.net While comprehensive data on the direct interaction of this compound with serotonergic targets is not extensively detailed in the public domain, the broader class of benzylpiperazine compounds has been a subject of interest in the development of ligands for serotonin receptors and transporters. nih.govnih.gov The structural motif of a benzyl (B1604629) group attached to a piperazine ring is present in various compounds designed to modulate serotonergic activity. researchgate.net

Dopaminergic System Modulation

Histamine (B1213489) Receptor Ligand Properties (H1, H3, H4)

Histamine receptors, including the H1, H2, H3, and H4 subtypes, are involved in a wide range of physiological processes, from allergic responses to neurotransmission. wikipedia.orgnih.govebi.ac.uk The H3 receptor, in particular, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of various neurotransmitters, including histamine, serotonin, and dopamine (B1211576). google.com The H4 receptor is primarily expressed on immune cells and is involved in inflammatory responses. nih.govnih.gov While many piperazine-containing compounds are known to interact with histamine receptors, specific affinity data for this compound at H1, H3, and H4 receptors is not well-documented in publicly accessible research. The development of selective ligands for these receptors often involves the piperazine scaffold. nih.govmdpi.com

N-methyl-D-aspartate (NMDA) Receptor Polyamine Site Interactions

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, possesses a distinct modulatory site for polyamines like spermine (B22157) and spermidine. nih.govembopress.orgrndsystems.com These endogenous molecules can potentiate or inhibit NMDA receptor function. nih.gov Research has explored how synthetic polyamine derivatives, including those with benzyl substitutions, can interact with this site. meduniwien.ac.atnih.gov For example, N-benzyl-substituted polyamines have been studied for their channel-blocking properties at the NMDA receptor. meduniwien.ac.at However, there is a lack of specific research data on the direct interaction of this compound with the NMDA receptor polyamine site.

GABAergic System Involvement

The GABAergic system, centered around the neurotransmitter γ-aminobutyric acid (GABA) and its receptors (e.g., GABAA, GABAB), is the primary source of inhibitory neurotransmission in the central nervous system. mdpi.com GABAA receptors are the target for benzodiazepines and other sedative and anxiolytic drugs. nih.gov Some piperazine derivatives have been investigated for their potential to modulate GABAergic neurotransmission. However, specific data regarding the interaction of this compound with components of the GABAergic system are not currently available in the scientific literature.

Sigma Receptor Ligand Affinity

The sigma (σ) receptors, comprising at least two subtypes, σ1 and σ2, are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered targets for therapeutic intervention in several neurological and psychiatric disorders. nih.gov A significant body of research has focused on the synthesis and evaluation of benzylpiperazine derivatives as ligands for sigma receptors. umsystem.eduresearchgate.netresearchgate.netnih.gov

Studies have shown that N-benzylpiperazine derivatives can exhibit high affinity and selectivity for the σ1 receptor subtype. nih.govnih.gov For example, a series of N-(3-phenylpropyl)-N'-benzylpiperazines demonstrated σ1 affinities in the nanomolar range. nih.gov The substitution pattern on the benzyl ring has been found to be a critical determinant of both affinity and selectivity for σ1 and σ2 receptors. nih.gov

The table below summarizes the sigma receptor binding affinities for a selection of N-benzylpiperazine analogs, illustrating the impact of structural modifications on receptor engagement.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Analog 1 | 0.37 | 1.03 | 2.8 |

| Analog 2 | 2.80 | 34.3 | 12.3 |

| Analog 3 | 1.6 | Not Reported | Not Reported |

| Analog 4 | 2.7 | 102.6 | 38 |

| Analog 5 | 2.6 | 486.2 | 187 |

This table presents a selection of data for illustrative purposes and is based on findings from various studies on N-benzylpiperazine derivatives. nih.govresearchgate.netnih.gov "Analog" refers to different substituted N-benzylpiperazine compounds from the cited literature and not specifically this compound for which direct data is limited.

These findings underscore the potential of the benzylpiperazine scaffold, to which this compound belongs, as a promising framework for the development of selective sigma receptor ligands. The butyl group at the 3-position of the piperazine ring in this compound would represent a specific structural variation within this class of compounds, and its precise impact on sigma receptor affinity would require direct experimental evaluation.

Enzyme Inhibition Mechanisms of Action

Piperazine derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors. The core piperazine scaffold can be modified with various substituents to target the active sites of specific enzymes, leading to a range of biological activities.

Inhibition of Glycoside Hydrolases (e.g., α-Amylase)

The inhibition of glycoside hydrolases, such as α-amylase, is a key strategy in managing conditions related to carbohydrate metabolism. biomedpharmajournal.org α-Amylase is an enzyme that plays a pivotal role in the digestion of starch. researchgate.net By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, which can help in regulating blood glucose levels. researchgate.netcumhuriyet.edu.tr

Several studies have demonstrated the potential of piperazine derivatives as α-amylase inhibitors. For instance, a series of phenylsulfonyl piperazine derivatives showed significant α-amylase inhibitory activity, with some compounds exhibiting even greater potency than the standard drug, acarbose (B1664774). researchgate.netcumhuriyet.edu.tr Molecular docking studies suggest that these compounds can bind effectively to the enzyme's active site through interactions like π-π stacking and π-anion interactions with key amino acid residues. researchgate.net Similarly, N-phenyl piperazine derivatives have also been identified as potent inhibitors, with their efficacy influenced by the nature of their chemical substitutions. biomedpharmajournal.org Research into chalcone (B49325) derivatives of piperidine (B6355638) and other heterocyclic compounds has also shown promising α-amylase inhibition. mdpi.com

The general mechanism involves the piperazine derivative acting as a competitive inhibitor, binding to the active site of the α-amylase enzyme and preventing its natural substrate from binding. nih.govresearchgate.net The inhibitory potential is often dose-dependent; as the concentration of the piperazine inhibitor increases, the residual activity of the α-amylase decreases. brieflands.com

Table 1: α-Amylase Inhibitory Activity of Selected Piperazine Derivatives

| Compound Class | Example Compound/Derivative | Inhibition Data | Source(s) |

|---|---|---|---|

| Phenylsulfonyl Piperazine | Compound 4 (with two fluorine atoms) | 80.61% inhibition (surpassing acarbose at 78.81%) | researchgate.netcumhuriyet.edu.tr |

| N-Phenyl Piperazine | Compound P7 | IC50 at 100 µg/mL; Docking Score: -8.37 kcal/mol | biomedpharmajournal.org |

| N-Phenyl Piperazine | Compound P22 | IC50 at 100 µg/mL; Docking Score: -8.49 kcal/mol | biomedpharmajournal.org |

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. iomcworld.com Their activity is crucial for physiological processes like tissue remodeling and wound healing, but their over-expression is linked to pathological conditions such as arthritis and cancer. iomcworld.com Consequently, MMP inhibitors are of significant therapeutic interest.

Quantitative structure-activity relationship (QSAR) studies on piperazine hydroxamic acid analogs have shown that their ability to inhibit MMPs is strongly influenced by the hydrophobic properties of the molecule. scialert.net This suggests that the interaction between the inhibitor and the enzyme is predominantly hydrophobic in nature. scialert.net These piperazine derivatives have been evaluated against several MMP isoforms, including MMP-1, MMP-9, and MMP-13. scialert.net In many cases, the inhibitory patterns against MMP-9 and MMP-13 are similar, indicating a comparable mode of interaction with these two enzymes. scialert.net

While specific data on this compound is not available, research on related structures provides insight. For example, 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), which contains a benzyl group, has been shown to inhibit MMP-2 and MMP-9 activity. psu.edu This compound was found to directly inhibit the enzymatic activity of recombinant MMP-2 and MMP-9 with IC50 values in the micromolar range. psu.edu The development of specific MMP inhibitors is challenging, and often, broad-spectrum inhibitors or inhibitors targeting multiple MMPs are investigated to enhance therapeutic outcomes in complex diseases. nih.gov

Table 2: Inhibition of MMPs by Piperazine-Related Compounds

| Compound Class | Target MMP(s) | IC50 Value (µM) | Key Finding | Source(s) |

|---|---|---|---|---|

| Piperazine Hydroxamic Acids | MMP-1, MMP-9, MMP-13, TACE | Varies by derivative | Hydrophobicity is a key determinant of inhibitory activity. | scialert.net |

| 1-Benzyl Indazole (YC-1) | MMP-2 | 2.07 | Dose-dependent inhibition of enzyme activity. | psu.edu |

| 1-Benzyl Indazole (YC-1) | MMP-9 | 8.20 | Dose-dependent inhibition of enzyme activity. | psu.edu |

| Triazole-Based Mannich Bases | MMP-9 | 0.143 | Showed promising selectivity for MMP-9 over MMP-2. | mdpi.com |

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation and other physiological processes. mdpi.commdpi.com There are at least 15 different CA isoforms in humans, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer. nih.govunifi.it

Piperazine derivatives have been extensively studied as both inhibitors and activators of various CA isozymes. nih.govmdpi.com For example, a series of N¹,N⁴-disubstituted piperazine derivatives were synthesized as dual inhibitors of P-glycoprotein and the tumor-associated isoform hCA XII. mdpi.comscilit.com These compounds showed inhibitory activity at nanomolar concentrations against hCA IX and XII, while being inactive against off-target isoforms hCA I and II. mdpi.com In contrast, another study on substituted piperazines found that while unsubstituted piperazine was inactive, derivatives like 2-benzyl-piperazine showed moderate activating properties against hCA VII. nih.gov

The interaction of these derivatives with CA isozymes is highly dependent on the specific substitutions on the piperazine ring. Sulfonamide-based moieties are commonly incorporated into piperazine structures to target the zinc ion in the enzyme's active site, a common mechanism for CA inhibitors. mdpi.comnih.govbeilstein-journals.org

Table 3: Interaction of Piperazine Derivatives with Carbonic Anhydrase (CA) Isozymes

| Compound/Derivative Class | CA Isozyme | Activity Type | Potency (Ki or KA) | Source(s) |

|---|---|---|---|---|

| N¹,N⁴-disubstituted piperazines (coumarin-bearing) | hCA IX, hCA XII | Inhibition | Nanomolar range | mdpi.com |

| 2-Benzyl-piperazine | hCA VII | Activation | KA = 17.1 µM | nih.gov |

| 1-(3-Benzylpiperazin-1-yl)propan-1-one | hCA I | Activation | KA = 32.6 µM | nih.gov |

| 2-(2-Hydroxyethyl)piperazines (sulfamoylbenzoyl-bearing) | hCA IX | Inhibition | Nanomolar range | nih.gov |

Eukaryotic Initiation Factor 4A1 (eIF4A1) Inhibition

Eukaryotic translation initiation factor 4A1 (eIF4A1) is an ATP-dependent RNA helicase that is a key component of the eIF4F translation initiation complex. frontiersin.orguniprot.org It functions by unwinding complex secondary structures in the 5'-untranslated region (5'-UTR) of mRNAs, which is a rate-limiting step for the translation of many proteins involved in cancer development. nih.govfrontiersin.org Therefore, eIF4A1 is considered a promising target for cancer therapy. nih.gov

Computational studies and virtual screening have identified phenyl-piperazine scaffolds as potential ATP-competitive inhibitors of eIF4A1. nih.govacs.org Molecular dynamics simulations suggest that these compounds can bind to the nucleotide-binding site of eIF4A1, locking it in a closed conformation and thereby preventing its ATPase and RNA unwinding activities. acs.org This represents a novel mechanism for inhibiting eIF4A1, as other known inhibitors like rocaglamides work by clamping the enzyme onto specific RNA sequences. frontiersin.orgnih.gov

While direct experimental data for this compound is lacking, the research into phenyl-piperazine scaffolds provides a strong rationale for investigating such derivatives as eIF4A1 inhibitors. nih.gov Furthermore, related structures like 1,4-diacylpiperazine derivatives have been identified as selective inhibitors of eIF4A3, another member of the eIF4A family, highlighting the potential of the piperazine core in targeting these helicases. spandidos-publications.com

Modulation of Cellular Transport and Drug Resistance Mechanisms

Beyond direct enzyme inhibition, piperazine derivatives can influence cellular functions by interacting with transport proteins, particularly those involved in multidrug resistance (MDR).

P-glycoprotein (P-gp) Efflux Pump Interactions

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substances out of cells. tg.org.aunih.gov In cancer cells, the overexpression of P-gp is a major cause of MDR, as it pumps chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov

Piperazine derivatives have emerged as potent modulators of P-gp activity. nih.gov They can act as inhibitors of the pump, thereby reversing P-gp-mediated MDR. mdpi.comaacrjournals.org For example, the cyclohexylpiperazine derivative PB28 was shown to decrease the expression of P-gp in breast cancer cell lines in a time- and concentration-dependent manner. aacrjournals.orgaacrjournals.org This reduction in P-gp expression led to increased intracellular accumulation of doxorubicin (B1662922) and enhanced its cytotoxic effects. aacrjournals.org

Other studies have focused on developing piperazine derivatives that can be co-administered with anticancer drugs to improve their bioavailability. One such study identified a piperazine derivative that, when co-administered with paclitaxel, significantly increased its oral bioavailability by inhibiting intestinal P-gp. nih.govresearchgate.net The mechanism of P-gp modulation by these compounds can involve direct inhibition of the pump's ATPase activity or allosteric modulation of substrate binding. nih.govnih.gov

Table 4: Modulation of P-glycoprotein (P-gp) by Piperazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Effect on P-gp | Outcome | Source(s) |

|---|---|---|---|---|

| Cyclohexylpiperazine (PB28) | MCF7, MCF7 ADR (Breast Cancer) | Decreased P-gp expression | Increased intracellular doxorubicin accumulation; synergistic cytotoxicity | aacrjournals.orgaacrjournals.org |

| N¹,N⁴-disubstituted piperazines | K562/DOX, HT29/DOX, A549/DOX | P-gp modulation | Enhanced doxorubicin cytotoxicity; MDR reversal | mdpi.com |

| Piperazine iminodiacetic acid triamide (Compound 4) | In vivo (rats) | P-gp inhibition | 2.1-fold increase in oral bioavailability of paclitaxel | nih.govresearchgate.net |

Investigation of Anti-Proliferative and Apoptotic Pathways

While direct studies on the anti-proliferative and apoptotic pathways of this compound are limited, the piperazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with demonstrated anti-tumor activities. researchgate.netresearchgate.net Investigations into structurally related piperazine derivatives provide insight into the potential mechanisms that could be associated with this class of compounds.

A notable example is the piperazine-derived compound HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide), which has been studied for its effects on benign prostatic hyperplasia (BPH). In vitro studies on the BPH-1 cell line showed that HJZ-12 significantly inhibited cell viability and induced apoptosis without affecting cell proliferation. frontiersin.orgnih.gov The induction of apoptosis was dose-dependent, as confirmed by flow cytometry and assays showing the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org

Table 1: Apoptotic Effect of HJZ-12 on BPH-1 Cells

| Concentration of HJZ-12 | Percentage of Apoptotic Cells | Fold Increase in Caspase-3 Activity |

|---|---|---|

| 5 µM | ~23% | Significant increase |

| 10 µM | ~62% | Dose-dependent increase |

| 15 µM | ~84% | Dose-dependent increase |

Data derived from flow cytometry and caspase-3 activation assays on BPH-1 cells treated with HJZ-12. frontiersin.org

These findings underscore the potential of benzylpiperazine-containing structures to modulate cell death pathways, making them an area of interest for further investigation in cancer and other proliferative diseases.

Mechanisms of Anti-Cancer Activity (e.g., Bcl-2 Family Proteins, Tubulin Polymerization)

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (like Bax, Bak, Bad). frontiersin.orgresearchgate.net The balance between these opposing factions determines cell fate. Anti-apoptotic Bcl-2 proteins are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. google.com

Mechanistic studies on the related compound HJZ-12 revealed that its ability to induce apoptosis is linked to the modulation of anti-apoptotic genes. nih.gov RNA sequencing analysis identified that HJZ-12's pro-apoptotic effect involves the downregulation of several anti-apoptotic genes, with B-lymphoma Mo-MLV insertion region 1 (Bmi-1) being significantly implicated in the process. nih.gov Bmi-1 is a proto-oncogene that indirectly regulates the Bcl-2 pathway, and its inhibition can lead to the activation of apoptotic signaling.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anti-cancer drugs. rsc.org Inhibitors of tubulin polymerization can disrupt spindle formation, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com

There is no direct evidence showing that this compound inhibits tubulin polymerization. However, numerous piperazine-containing derivatives have been specifically designed and synthesized as tubulin polymerization inhibitors. rsc.orgnih.gov These compounds often work by binding to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. rsc.orgnih.gov For example, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were shown to exhibit potent cytotoxic activity by inhibiting tubulin polymerization and inducing apoptosis. rsc.org The lead compound from this series, 10ec , arrested the cell cycle at the G2/M phase and showed strong inhibition of tubulin assembly. rsc.org

Table 2: Examples of Piperazine Derivatives as Tubulin Polymerization Inhibitors

| Compound | Target Cancer Cell Line | IC₅₀ (Antiproliferative) | IC₅₀ (Tubulin Polymerization) | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| 10ec | BT-474 (Breast) | 0.99 µM | - | Binds to colchicine (B1669291) site; G2/M arrest | rsc.org |

| MY-1121 | SMMC-7721 (Liver) | 89.42 nM | - | Binds to colchicine site of β-tubulin | nih.gov |

| Compound 3d | - | - | 13.58 µM | - | researchgate.net |